

Technical Guide: Physicochemical Characteristics of CAS 489471-87-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Cat. No.: B1352678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound identified by CAS number 489471-87-6, also known as **1,1'-Sulfonylbis(2-methyl-1H-imidazole)**. Understanding these fundamental properties is critical for its application in research and development, particularly in its role as a pharmaceutical intermediate and a ligand in the formation of Metal-Organic Frameworks (MOFs).^{[1][2][3]} The data and protocols presented herein are intended to support further investigation and application of this compound.

While **1,1'-Sulfonylbis(2-methyl-1H-imidazole)** is utilized in chemical synthesis, publicly available information regarding its specific biological activities or associated signaling pathways is limited. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities.^{[4][5]}

Physicochemical Data

The following tables summarize the key physicochemical properties of CAS 489471-87-6. These values are compiled from various chemical data sources and are supplemented with predicted values from computational models.

Table 1: General and Structural Properties

Property	Value	Source
CAS Number	489471-87-6	N/A
IUPAC Name	1,1'-Sulfonylbis(2-methyl-1H-imidazole)	N/A
Synonyms	2-Methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole	[6] [7]
Molecular Formula	C8H10N4O2S	[1] [6] [7]
Molecular Weight	226.26 g/mol	[1] [6] [7]
Appearance	White crystalline powder	[1] [6]

Table 2: Thermodynamic and Physical Properties

Property	Value	Method/Notes
Melting Point	481.4°C at 760 mmHg	Predicted
Boiling Point	481.4 ± 28.0 °C	Predicted
Density	1.46 ± 0.1 g/cm³	Predicted

Table 3: Solubility and Partitioning Characteristics

Property	Value	Method/Notes
Water Solubility	Predicted to be soluble to very soluble. One source indicates it is difficult to dissolve in water.	[1]
LogP (Octanol-Water Partition Coefficient)	Consensus Log Po/w: 0.47	Average of multiple prediction methods
pKa (Acid Dissociation Constant)	1.05 ± 0.69	Predicted

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a compound like CAS 489471-87-6. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Tube Method

- Sample Preparation: A small amount of the finely powdered dry substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.
- Apparatus: A melting point apparatus with a heated block or a liquid bath and a calibrated thermometer is used.
- Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 3 K/min. As the expected melting point is approached (within 10 K), the heating rate is reduced to a maximum of 1 K/min.

- Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: Ebulliometer Method

- Apparatus: An ebulliometer equipped with a condenser and a temperature measuring device (thermocouple or resistance thermometer) is used.
- Procedure: The substance is placed in the ebulliometer. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured. The pressure is also recorded.
- Correction: If the determination is not carried out at standard atmospheric pressure (101.325 kPa), the temperature reading is corrected using a pressure-temperature nomograph or the Sidney-Young equation.

Water Solubility Determination (OECD 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities $> 10^{-2}$ g/L)

- Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.
- Equilibration: The flask is agitated at a controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). A preliminary test can determine the required equilibration time.
- Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.

- **Analysis:** The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The analysis is performed in duplicate.

n-Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For LogP, these phases are n-octanol and water.

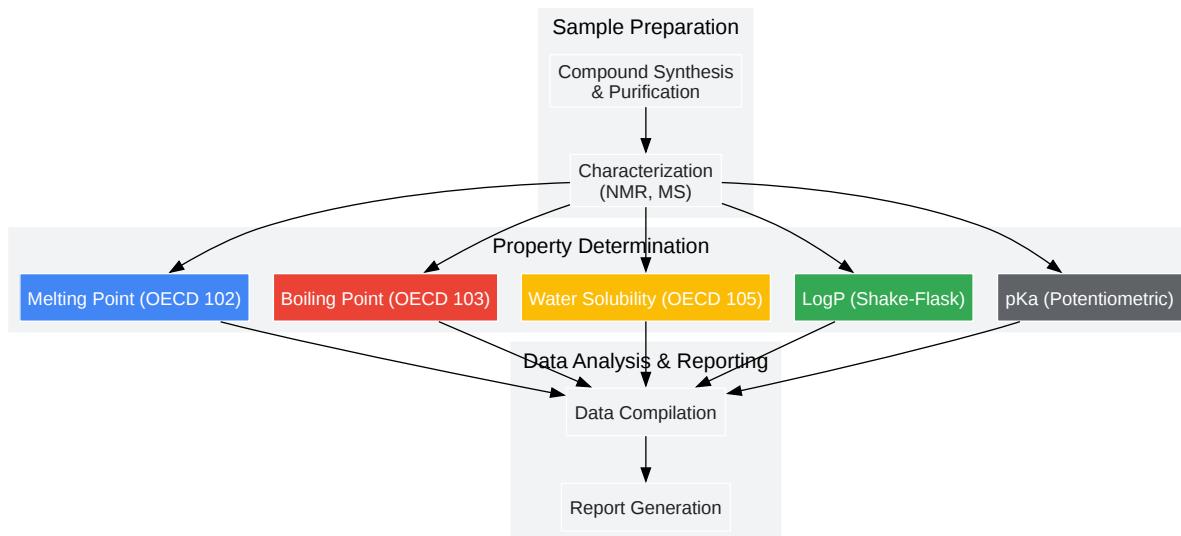
Method: Shake-Flask Method

- **Preparation of Phases:** n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
- **Procedure:** A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water. A volume of the other phase is added. The mixture is shaken until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Analysis:** The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

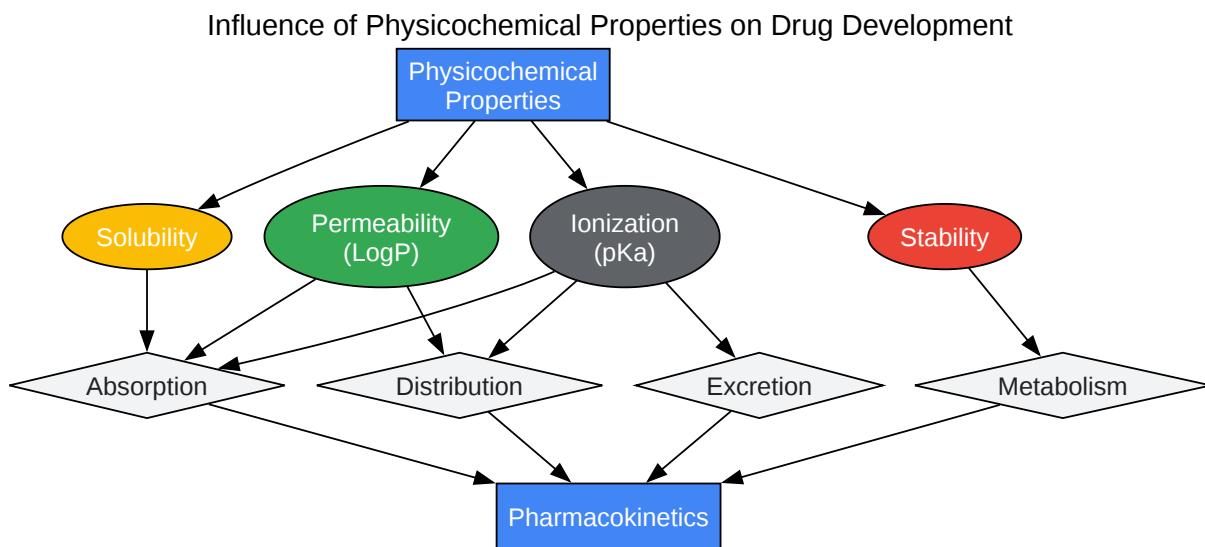
pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

Method: Potentiometric Titration


- **Sample Preparation:** A precise amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

- Apparatus: A calibrated pH meter with an electrode and a burette for the titrant are used.
- Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.


Visualizations

The following diagrams illustrate the experimental workflow for determining the physicochemical properties and the logical relationship of these properties in the context of drug development.

Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for determining key physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Physicochemical properties' impact on pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. 489471-87-6|1,1'-Sulfonylbis(2-methyl-1H-imidazole)|BLD Pharm [bldpharm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]

- 7. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of CAS 489471-87-6]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352678#cas-489471-87-6-physicochemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com